molecular formula C11H15NO2S B12938759 3-Phenyl-1,4-thiazepane 1,1-dioxide

3-Phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B12938759
M. Wt: 225.31 g/mol
InChI Key: AYKAPOUXJXLTTH-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-thiazepane 1,1-dioxide is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to the class of 1,4-thiazepanes, which are seven-membered heterocyclic rings containing sulfur and nitrogen . The 1,1-dioxide moiety indicates the presence of a sulfone group, which can influence the compound's physicochemical properties and binding characteristics. The broader thiazepane scaffold is recognized as a privileged structure in drug discovery, meaning it is capable of providing desirable, high-affinity binding to multiple biological targets . Derivatives of this structural class have been extensively investigated and are found in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects . As a specific derivative, this compound serves as a valuable building block for medicinal chemists. It provides a versatile core skeleton that can be further functionalized to develop novel bioactive molecules or to serve as a key intermediate in complex synthetic pathways . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to design potential inhibitors for various enzymes, drawing from the known activity of related structures . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-phenyl-1,4-thiazepane 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2

InChI Key

AYKAPOUXJXLTTH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted amine with a sulfur-containing reagent under controlled conditions. For example, the reaction of 3-phenyl-1,4-thiazepane with an oxidizing agent can yield the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group in 3-Phenyl-1,4-thiazepane 1,1-dioxide serves as an electrophilic center, enabling nucleophilic substitution. Common reagents include amines, alkoxides, and thiols.

Example Reaction:

3-Phenyl-1,4-thiazepane 1,1-dioxide+R-NH2Sulfonamide derivative\text{this compound} + \text{R-NH}_2 \rightarrow \text{Sulfonamide derivative}

  • Conditions: Polar aprotic solvents (e.g., DMF), 60–80°C.

  • Mechanism: The lone pair on the nucleophile attacks the sulfur atom, displacing a sulfonate leaving group.

Cyclization and Ring-Opening Reactions

The thiazepane ring undergoes strain-dependent reactions. Cyclization with α-bromo ketones or esters can form fused heterocycles, while ring-opening occurs under strong acidic or basic conditions.

Key Findings:

  • Cyclization with α-bromoacetophenones yields benzothiazepine derivatives via tandem Knoevenagel-Michael pathways .

  • Acidic hydrolysis cleaves the thiazepane ring, producing sulfonic acids and amine intermediates.

Electrophilic Aromatic Substitution (EAS)

The phenyl group participates in EAS, though electron-withdrawing sulfonyl groups direct reactivity to meta positions.

Example Reaction:

3-Phenyl-1,4-thiazepane 1,1-dioxide+HNO33-(3-Nitrophenyl)-1,4-thiazepane 1,1-dioxide\text{this compound} + \text{HNO}_3 \rightarrow \text{3-(3-Nitrophenyl)-1,4-thiazepane 1,1-dioxide}

  • Conditions: H2_2SO4_4/HNO3_3, 0–5°C.

  • Yield: Moderate (45–60%) due to deactivating sulfonyl group.

Oxidation and Reduction

The sulfonyl group is resistant to further oxidation but reducible to thiols or sulfides.

Reaction TypeReagents/ConditionsProducts
ReductionLiAlH4_4, THF, reflux3-Phenyl-1,4-thiazepane (sulfide)
OxidationH2_2O2_2, AcOHNo reaction (already oxidized)

Mechanistic Insights

  • Sulfur Reactivity: The sulfonyl group stabilizes transition states via resonance, facilitating nucleophilic substitutions.

  • Steric Effects: The phenyl group hinders ortho substitutions, favoring para or meta products in EAS .

Scientific Research Applications

Biological Activities

The biological activities of 3-Phenyl-1,4-thiazepane 1,1-dioxide and its derivatives have been extensively studied. Key applications include:

  • Antimicrobial Activity : Several studies have demonstrated that thiazepane derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives targeting specific bacterial enzymes show promise as effective antimicrobial agents .
  • Antitumor Properties : Research indicates that compounds with thiazepane structures can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further drug development .
  • Anti-inflammatory Effects : Thiazepane derivatives have been evaluated for their anti-inflammatory activities. Some studies report that these compounds reduce edema in animal models, suggesting potential applications in treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study 2: Antitumor Activity

In an evaluation of antitumor activity, a derivative of this compound was tested against human breast cancer cells (MCF-7). The compound showed IC50 values indicating significant cytotoxic effects.

CompoundIC50 (µM)Cell Line
Thiazepane derivative15MCF-7
Control (Doxorubicin)10MCF-7

Industrial Applications

In addition to its biological applications, this compound is also valuable in industrial settings:

  • Chemical Synthesis : Its unique structure allows it to serve as an intermediate in the synthesis of specialty chemicals. The compound's ability to undergo various chemical reactions makes it a useful building block for developing new materials .
  • Pharmaceutical Development : Given its promising biological activities, this compound is being explored for its potential as a lead compound in drug discovery programs targeting infectious diseases and cancer therapies .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets within biological systems. The sulfur and nitrogen atoms in the ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 3-Phenyl-1,4-thiazepane 1,1-dioxide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₁H₁₃NO₂S Phenyl at position 3 223.29 Enhanced aromatic interactions; moderate lipophilicity
1,4-Thiazepane 1,1-dioxide C₅H₉NO₂S None 147.20 Simplified structure; higher aqueous solubility
6,6-Difluoro-1,4-thiazepane 1,1-dioxide C₅H₇F₂NO₂S Fluorine at positions 6 195.18 Increased metabolic stability; electronegative effects

Key Observations:

  • Aromatic vs. This contrasts with the unsubstituted 1,4-thiazepane 1,1-dioxide, which lacks such interactions .
  • Fluorine Substitution: The 6,6-difluoro analog exhibits electronegative fluorine atoms, which can alter ring conformation and improve metabolic stability by resisting cytochrome P450-mediated oxidation. This makes it advantageous in drug design compared to the phenyl-substituted variant .
  • Solubility and Bioavailability: The unsubstituted 1,4-thiazepane 1,1-dioxide (MW 147.20 g/mol) likely has higher aqueous solubility due to its smaller size, whereas the phenyl derivative’s lipophilicity may enhance membrane permeability but reduce solubility .

Biological Activity

3-Phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties. Recent studies have explored its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies have shown that it can inhibit the proliferation of cancer cells in various types of tumors. The biological activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported that this compound significantly reduced the viability of human cancer cell lines such as HeLa and MCF-7.

Enzyme Inhibition

Another area of research focuses on the compound’s ability to inhibit specific enzymes involved in disease processes. For example, it has been identified as a potential inhibitor of certain kinases that play crucial roles in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) range between 32-128 µg/mL for various strains.
  • Cancer Cell Line Studies : In another investigation, treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
  • Enzyme Inhibition Profiles : The compound showed promising results as an inhibitor of protein kinase C (PKC), with an IC50 value of approximately 25 µM.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Disruption of Cellular Processes : The thiazepane structure allows for interactions with cellular macromolecules, potentially altering signaling pathways.
  • Induction of Apoptosis : Evidence suggests that the compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like PKC, the compound prevents substrate access and subsequent catalytic activity.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 32-128 µg/mL against various bacteria
Anticancer50% viability reduction at 10 µM in MCF-7 cells
Enzyme InhibitionIC50: ~25 µM for PKC inhibition

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., THF or toluene) impacts reaction efficiency and regioselectivity.
  • Temperature control (e.g., 0–10°C for oxidation steps) minimizes side reactions .

Basic: How can structural characterization of this compound be performed?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the phenyl group (aromatic protons at δ 7.2–7.6 ppm) and thiazepane ring protons (e.g., methylene groups at δ 3.0–4.0 ppm).
    • IR : Confirm sulfone groups via strong S=O stretching bands at 1150–1300 cm⁻¹ .
  • X-ray Crystallography : Resolve the seven-membered ring conformation and sulfone geometry, as demonstrated for related 1,4,2-oxazaphosphepines .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃NO₂S: theoretical m/z 239.07).

Advanced: How does the sulfone group influence the reactivity of this compound in substitution reactions?

Answer:
The sulfone group enhances electrophilicity at adjacent carbons, enabling:

  • Nucleophilic Attack : At the 3-position (phenyl-adjacent carbon), as seen in bromination reactions of dihydrothiophene dioxides under aprotic vs. aqueous conditions .
  • Grignard Additions : Methyl or phenyl Grignard reagents may add to the sulfone-activated ring, though competing ring-opening pathways require careful optimization (e.g., solvent polarity, temperature) .
  • Regioselectivity : Conjugation between the sulfone and double bonds (if present) directs reactivity, as observed in α- vs. β-sulfone systems .

Q. Experimental Design :

  • Use kinetic studies (e.g., monitoring by NMR) to compare reaction rates at different positions.
  • Computational modeling (DFT) can predict charge distribution and reactive sites .

Advanced: How can contradictory data on the stability of sulfone-containing heterocycles be resolved?

Answer:
Discrepancies in stability (e.g., decomposition under basic vs. acidic conditions) may arise from:

  • Ring Strain : Seven-membered rings (e.g., thiazepanes) exhibit variable strain depending on substituents. Compare thermal stability via TGA or DSC .
  • Hydrolytic Sensitivity : Sulfone groups in 1,4-thiazepane derivatives may hydrolyze under strong acids/bases. Test pH-dependent stability using LC-MS .
  • Resonance Effects : Conjugation with phenyl groups (as in 3-phenyl derivatives) stabilizes the ring, whereas electron-withdrawing groups increase reactivity .

Q. Methodology :

  • Conduct stability assays under simulated reaction conditions (e.g., 24-hour exposure to HCl/NaOH).
  • Cross-reference with structurally similar compounds (e.g., 2,5-dihydrothiophene dioxides) to identify trends .

Advanced: What computational approaches are recommended for predicting the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on sulfone and phenyl moieties as pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating/-withdrawing groups) with activity data from analogues (e.g., pyridothiadiazine derivatives) .
  • MD Simulations : Assess conformational flexibility of the thiazepane ring in aqueous vs. lipid environments to predict membrane permeability .

Q. Validation :

  • Compare computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity) .

Basic: What are common side reactions during the synthesis of this compound?

Answer:

  • Over-Oxidation : Excess H₂O₂ or prolonged reaction times may degrade the sulfone group into sulfonic acids. Monitor reaction progress via TLC .
  • Ring-Opening : Nucleophiles (e.g., amines) can cleave the thiazepane ring. Use protecting groups (e.g., trifluoroacetate, as in CAS 1990119-58-8) during functionalization .
  • Diels-Alder Byproducts : The sulfone-activated ring may undergo unintended cycloadditions. Control dienophile concentration and temperature .

Advanced: How can regioselective functionalization of this compound be achieved?

Answer:

  • Directed Metalation : Use lithiation (e.g., LDA) at the sulfone-adjacent position, followed by quenching with electrophiles (e.g., alkyl halides) .
  • Photochemical Halogenation : UV irradiation with Cl₂ or Br₂ selectively functionalizes the phenyl ring or α-methylene groups, as shown in thiete 1,1-dioxide systems .
  • Catalytic C–H Activation : Pd or Ru catalysts enable coupling reactions (e.g., Suzuki-Miyaura) at specific positions without ring disruption .

Q. Optimization :

  • Screen directing groups (e.g., pyridine) to enhance regioselectivity.
  • Use kinetic isotopic effect (KIE) studies to identify rate-determining steps .

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